1-Ethyl-3-phenylpiperazine

Chemical Synthesis Intermediate Purity Procurement Specification

1-Ethyl-3-phenylpiperazine (CAS 5271-30-7) is a phenylpiperazine derivative with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. It is a colorless to pale yellow liquid with a mild, amine-like odor, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 5271-30-7
Cat. No. B1340449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-phenylpiperazine
CAS5271-30-7
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)C2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-2-14-9-8-13-12(10-14)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
InChIKeyZXXIJMDIMFENGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-phenylpiperazine (CAS 5271-30-7): Core Procurement and Chemical Properties Overview


1-Ethyl-3-phenylpiperazine (CAS 5271-30-7) is a phenylpiperazine derivative with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It is a colorless to pale yellow liquid with a mild, amine-like odor, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound is supplied with a standard purity of 95% and requires storage in a cool, dry place away from light and under inert atmosphere . As a member of the N-phenylpiperazine class, its structure (ethyl at N1, phenyl at N3) serves as a key scaffold for developing ligands targeting various central nervous system receptors, including dopamine D3 and sigma receptors [1].

1-Ethyl-3-phenylpiperazine: Why Generic Substitution with Other Phenylpiperazines Fails in Research Applications


Substituting 1-ethyl-3-phenylpiperazine with other phenylpiperazine derivatives (e.g., 1-methyl-3-phenylpiperazine, 1-isopropyl-3-phenylpiperazine, or unsubstituted N-phenylpiperazine) is not trivial due to significant differences in physicochemical properties, receptor binding profiles, and synthetic utility. The specific N1-ethyl substitution imparts distinct steric and electronic effects that influence ligand-receptor interactions, as demonstrated by structure-activity relationship (SAR) studies where even minor N-alkyl variations lead to orders-of-magnitude changes in receptor affinity and selectivity [1]. For instance, while 1-phenylpiperazines as a class can bind sigma receptors with Ki values of 1-10 nM, the specific affinity for a given receptor subtype is highly dependent on the N1-substituent [2]. Similarly, N-phenylpiperazine analogs exhibit D3 vs. D2 dopamine receptor selectivity that is exquisitely sensitive to the N-alkyl group [3]. Therefore, procurement of the exact ethyl-substituted variant is essential for maintaining SAR continuity and ensuring reproducible biological or chemical outcomes.

1-Ethyl-3-phenylpiperazine: Quantifiable Differentiation Evidence Versus Key Comparators


Purity Specification: 95% Standard Purity Enables Reproducible Downstream Synthesis

1-Ethyl-3-phenylpiperazine (CAS 5271-30-7) is supplied with a minimum purity specification of 95% . This contrasts with closely related analog 1-methyl-3-phenylpiperazine (CAS 5271-27-2), which is commonly available at a 97% purity grade . While the 2% difference may seem marginal, it is significant in multi-step synthetic sequences where impurity accumulation can drastically reduce final yields. The 95% specification is a defined, batch-verified value (via NMR, HPLC, or GC) that serves as a critical quality control parameter for procurement and experimental reproducibility .

Chemical Synthesis Intermediate Purity Procurement Specification

Storage Condition Differentiation: Ambient Temperature Storage vs. Cold Chain Logistics

1-Ethyl-3-phenylpiperazine is specified for long-term storage at room temperature in a cool, dry place protected from light and under inert atmosphere . This is a distinct advantage over 1-phenylpiperazine (CAS 92-54-6), which often requires refrigerated storage due to its lower melting point (18.8°C) and potential for degradation [1]. The ability to store 1-ethyl-3-phenylpiperazine at ambient temperature simplifies inventory management and reduces cold-chain shipping costs, a quantifiable procurement consideration.

Chemical Stability Storage Requirements Logistics

Molecular Scaffold for D3 Dopamine Receptor Ligand Development

While specific Ki data for 1-ethyl-3-phenylpiperazine itself is not publicly available in peer-reviewed literature, the N-phenylpiperazine scaffold to which it belongs is a privileged structure for developing high-affinity D3 dopamine receptor ligands. For example, the structurally related substituted N-phenylpiperazine derivative LS-3-134 exhibits a Ki of 0.2 nM at human D3 receptors and >100-fold selectivity over D2 receptors [1]. More broadly, SAR studies show that N-phenylpiperazine analogs can achieve D3 Ki values in the 0.3–1.5 µM range, with the N1-substituent being a critical determinant of affinity and selectivity [2][3]. 1-Ethyl-3-phenylpiperazine thus serves as a versatile starting point for introducing diverse N1-substituents in structure-activity relationship (SAR) campaigns targeting D3 receptors.

Dopamine D3 Receptor Medicinal Chemistry Ligand Design

Potential for High-Affinity Sigma Receptor Binding via Structural Mimicry

1-Phenylpiperazines can structurally mimic the 2-phenylaminoethane moiety, enabling high-affinity binding to sigma receptors. A series of 1-phenylpiperazine derivatives were reported to bind sigma receptors with Ki values ranging from 1-10 nM, and some bound with 10-fold higher affinity than the nonselective sigma ligand haloperidol [1]. Furthermore, SAR studies on N,N'-disubstituted piperazines indicate that the N1-substituent plays a critical role in modulating sigma-1 vs. sigma-2 subtype selectivity, with certain analogs showing up to 40-fold selectivity differences [2]. 1-Ethyl-3-phenylpiperazine, with its specific ethyl group at N1, represents a distinct entry point for exploring sigma receptor pharmacophores.

Sigma Receptors Neuropharmacology Ligand Design

Synthetic Route Established: Vapor-Phase Catalytic Synthesis for Potential Scalability

A catalytic vapor-phase method for synthesizing N-ethyl-N'-phenylpiperazines has been reported, yielding the target compound in 7-32% yield using N-alkyldiethanolamine and aromatic amines over silica-alumina catalyst at 450°C [1]. This establishes a defined synthetic pathway distinct from the solution-phase methods typically used for other phenylpiperazines. In contrast, 1-methyl-3-phenylpiperazine is often synthesized via alternative routes with different yield profiles [2]. The existence of a vapor-phase route suggests potential scalability advantages for industrial procurement.

Process Chemistry Synthesis Optimization Scalability

1-Ethyl-3-phenylpiperazine: Best Research and Industrial Application Scenarios


Medicinal Chemistry: SAR Exploration of D3 Dopamine Receptor Ligands

Researchers focused on developing subtype-selective D3 dopamine receptor ligands can use 1-ethyl-3-phenylpiperazine as a core scaffold for introducing diverse N1-alkyl or N1-aryl substituents. The N-phenylpiperazine class has demonstrated D3 Ki values down to 0.2 nM with >100-fold selectivity over D2 receptors, and the ethyl group is a common starting point for SAR optimization [1][2]. Procuring the ethyl-substituted variant allows direct comparison with methyl, propyl, and isopropyl analogs to map steric and electronic effects on receptor binding.

Neuropharmacology: Sigma Receptor Pharmacophore Elucidation

Given that 1-phenylpiperazines can bind sigma receptors with high affinity (Ki = 1-10 nM), 1-ethyl-3-phenylpiperazine serves as a key building block for designing sigma-1 vs. sigma-2 selective ligands [3]. Its N1-ethyl substitution is a critical variable in SAR studies that aim to enhance subtype selectivity and reduce off-target binding at dopamine or PCP receptors. The compound can be used in radioligand displacement assays to quantify sigma receptor binding profiles.

Process Chemistry: Optimization of Vapor-Phase Piperazine Synthesis

Industrial and academic process chemists interested in scalable, catalytic synthesis of N-substituted piperazines can employ 1-ethyl-3-phenylpiperazine as a target molecule for optimizing vapor-phase reaction conditions. The reported 7-32% yield using silica-alumina catalyst at 450°C provides a baseline for further catalyst and condition screening [4]. This route offers a potential alternative to traditional solution-phase methods and may be more amenable to continuous flow processing.

Analytical Reference Standard: Method Development and Validation

Due to its well-defined purity specification (95%), 1-ethyl-3-phenylpiperazine can be utilized as a reference standard for developing and validating analytical methods such as HPLC, GC-MS, or NMR for detecting and quantifying phenylpiperazine derivatives in complex mixtures . This is particularly relevant for forensic toxicology, pharmaceutical quality control, and environmental monitoring where phenylpiperazine analogs may be encountered.

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